molecular formula C9H9NO4 B051984 2-(4-Nitrophenyl)propionic acid CAS No. 19910-33-9

2-(4-Nitrophenyl)propionic acid

Cat. No. B051984
CAS RN: 19910-33-9
M. Wt: 195.17 g/mol
InChI Key: RBSRRICSXWXMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)propionic acid and its derivatives involves various chemical reactions. A notable method is the reduction cyclization of α-chloro-β-(4-substituted-2-nitrophenyl)propionic acids to produce 7-substituted 3-chloro-3,4-dihydro-1-hydroxycarbostyrils. This process utilizes catalytic hydrogenation over platinum-on-carbon sulfided catalyst, showcasing the compound's versatility in synthetic chemistry (McCord et al., 1985).

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)propionic acid has been analyzed through various spectroscopic methods, revealing detailed insights into its conformation and bonding. Studies on polymorphs of the compound, such as a monoclinic form, show differences in molecular conformation and intermolecular contacts compared to other known forms, highlighting the structural diversity of 2-(4-Nitrophenyl)propionic acid (Kennedy & Moraes, 2016).

Chemical Reactions and Properties

Chemical transformations of 2-(4-Nitrophenyl)propionic acid derivatives are crucial for exploring their potential applications. The compound undergoes various reactions, including Lossen rearrangement, which demonstrates its reactivity and utility in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization, under mild conditions (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of 2-(4-Nitrophenyl)propionic acid and its derivatives, such as thermal behavior, are of particular interest. Alkaline-earth metal salts of 4-nitrophenylacetic acid have been synthesized and characterized, revealing their crystal structure, spectral characteristics, and thermal properties. These studies provide essential data for understanding the physical characteristics and stability of the compound under various conditions (Srinivasan et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(4-Nitrophenyl)propionic acid, including its reactivity and interaction with other molecules, have been extensively studied. Investigations into the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, shed light on the potential of 2-(4-Nitrophenyl)propionic acid derivatives to undergo ring opening and form novel compounds through interactions with N- and O-nucleophiles (Androsov & Neckers, 2007).

Scientific Research Applications

  • Environmental and Toxicity Studies :

    • Nitrophenols, including compounds related to 2-(4-Nitrophenyl)propionic acid, are important industrial compounds with noted toxic effects and degradability in anaerobic systems. These substances are priority pollutants, and their toxicity and removal in environmental systems are of significant interest (Uberoi & Bhattacharya, 1997).
  • Synthesis and Chemical Properties :

    • New methods have been developed for the synthesis of various substituted 3-chloro-3,4-dihydro-1-hydroxycarbostyrils using α-chloro-β-(4-substituted-2-nitrophenyl)propionic acids, indicating the versatility of these compounds in chemical synthesis (McCord et al., 1985).
    • The efficiency and specificity of esterase activity in human carbonic anhydrase II have been altered through site-specific mutagenesis using substrates like 4-nitrophenyl propionate, demonstrating the use of such compounds in enzymatic and biochemical research (Elleby, Sjöblom, & Lindskog, 1999).
  • Material Science and Corrosion Inhibition :

    • Yttrium 3-(4-nitrophenyl)-2-propenoate has been studied as an effective corrosion inhibitor for copper alloys, showcasing the application of nitrophenyl propionate derivatives in protecting metals (Nam et al., 2016).
  • Pharmacology and Biological Activity :

    • Compounds such as alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionic acid and its derivatives have shown adrenergic activity in various pharmacological assays, indicating potential applications in medicinal chemistry and drug development (Narvaez & Fernández, 1993).
  • Spectroscopy and Molecular Analysis :

    • The 2-nitrophenylhydrazide derivatives of organic acids, which can be related to 2-(4-Nitrophenyl)propionic acid, have been analyzed via HPLC with applications in determining organic acid concentrations in various samples, such as seawater and pore-water (Albert & Martens, 1997).

Safety And Hazards

“2-(4-Nitrophenyl)propionic acid” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers

Several papers were found related to “2-(4-Nitrophenyl)propionic acid”. One paper discusses the structure, thermodynamic properties, and theoretical analyses of 2-[(4-nitro-benzoyl)-hydrazone]-propionic acid . Another paper discusses the synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid .

properties

IUPAC Name

2-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSRRICSXWXMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941790
Record name 2-(4-Nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)propionic acid

CAS RN

19910-33-9
Record name 2-(4-Nitrophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19910-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2 liter three necked flask equipped with a mechanical stirrer is charged with racemic 2-(4-nitrophenyl)propionic acid (40.55 grams, 0.208 mol) and ethyl acetate (1600.0 mL). To this solution at 30° C. was then added S(−)-α-methylbenzylamine (13.49 mL, 0.104 mol) all at once. Reaction exothermed to 38° C. with massive formation of a white precipitate in less than 15.0 minutes. The reaction mixture was then heated at ethyl acetate reflux for 10.0 minutes and allowed to equilibrate to room temperature with stirring overnight. The precipitate was then filtered to give a semi-dried white product, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine (wet cake=25.43 grams). Reslurried the wet cake in ethyl acetate (1600.0 mL) at reflux for 10.0 minutes, stirred to room temperature overnight, and filtered the white precipitate, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (wet cake=21.02 grams, ee=91.4%). Repeated the later again and dried the precipitate at 40° C. in a vacuum oven for 24.0 hours, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (18.02 g, 55%, ee=95%); 1H nmr (DMSO, 300 MHz) δ 1.31-1.32 (d, 3H), 1.37-1.38 (d, 3H), 3.56-3.60 (m, 1H), 4.18-4.20 (m, 1H), 7.27-7.53 (aromatic, 7H), 8.09-8.12 (aromatic, 2H);
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
40.55 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
S(−) α-methylbenzylamine
Quantity
13.49 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

147 g of the crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate was dissolved in 600 ml of ethanol, and to this was added a solution of 42.4 g (0.846 mole) of 93% sodium hydroxide in 400 ml of water and the solution was reacted at 50° C. for 3 hours. After that, to the reaction mixture was added 1 l of water and the formed oily substance and an aqueous layer were separated. The aqueous layer was acidified with conc. hydrochloric acid and was extracted with 700 ml of ethyl acetate. The ethyl acetate layer was washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. After filtering out magnesium sulfate, ethyl acetate was distilled off to give 66.8 g of crude 2-(4-nitrophenyl)propionic acid.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)propionic acid
Reactant of Route 3
2-(4-Nitrophenyl)propionic acid
Reactant of Route 4
2-(4-Nitrophenyl)propionic acid
Reactant of Route 5
2-(4-Nitrophenyl)propionic acid
Reactant of Route 6
2-(4-Nitrophenyl)propionic acid

Citations

For This Compound
47
Citations
Y Ogiwara, Y Sakurai, N Sakai - Chemistry Letters, 2017 - journal.csj.jp
An InCl 3 -catalyzed selective reduction of a nitroarene bearing an aliphatic ester, ethyl 2-(4-nitrophenyl)propionate, using (EtO) 3 SiH was achieved to form the corresponding aromatic …
Number of citations: 4 www.journal.csj.jp
C Chaudhari, M Shiraishi, Y Nishida, K Sato… - Green …, 2020 - pubs.rsc.org
The synthesis of pyrrolidones via reductive amination of levulinic acid with aniline was examined over polypyrrolidone-stabilized metal nanoparticle catalysts. Among them, Ir metal was …
Number of citations: 23 pubs.rsc.org
R Aneja, PM Luthra, S Ahuja - Chirality: The Pharmacological …, 2010 - Wiley Online Library
The enantiomers of mandelic acid and its analogs have been chromatographically separated on a chiral stationary phase (CSP) derived from 4‐(3,5‐dinitrobenzamido) …
Number of citations: 21 onlinelibrary.wiley.com
H Leader, RM Smejkal, CS Payne… - Journal of medicinal …, 1989 - ACS Publications
Prophylaxis against organophosphate poisoning can be achieved by pretreatment with physostigmine or pyridostigmine, which are carbamates, and aprophen, which is an …
Number of citations: 34 pubs.acs.org
A Naik, WJ Irwin, RJ Griffin - International journal of pharmaceutics, 1993 - Elsevier
Azidoprofen (RS-2-(4-azidophenyl)propionic acid) and a series of esters, together with the corresponding amino analogues, have been synthesised as a model anti-inflammatory …
Number of citations: 5 www.sciencedirect.com
V Lupi, M Penso, F Foschi, F Gassa, V Mihali… - Chemical …, 2009 - pubs.rsc.org
The ‘one-pot’ stereoselective conversion of N-(4-nitrobenzene)sulfonyl-α-amino acid tert-butyl esters into the corresponding N-alkyl-α-(4-nitrophenyl)-α-amino esters has been realized …
Number of citations: 22 pubs.rsc.org
JJ Morris, LR Hughes, AT Glen… - Journal of medicinal …, 1991 - ACS Publications
Antiandrogenic activity is observed in anilides containing a tertiary hydroxyl group, and these compounds are used to define a pharmacophore in terms oftheir physicochemical …
Number of citations: 109 pubs.acs.org
BA Czeskis, DD O'Bannon, WJ Wheeler… - Journal of Labelled …, 2005 - Wiley Online Library
Asymmetric synthesis of AMPA potentiator LY450108‐[ 14 C] containing 14 C‐label attached to the chiral center of the molecule, was accomplished based on Evans' chiral …
NMK Hassanien-El Hazek - 2002 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLGGGGGGG GGG aaYLL This manuscript has been reproduced from the microfilm master…
Number of citations: 2 search.proquest.com
A Deplano, CM Morgillo, M Demurtas… - European Journal of …, 2017 - Elsevier
Fatty acid amide hydrolase (FAAH) has a key role in the control of the cannabinoid signaling, through the hydrolysis of the endocannabinoids anandamide and in some tissues 2-…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.